3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate typically involves the esterification of 3-phenylpropyl alcohol with 2-(3-oxo-2-piperazinyl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the piperazinyl ring can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phenylpropionic acid derivatives.
Reduction: Alcohol derivatives of the piperazinyl ring.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropyl acetate: Similar structure but lacks the piperazinyl ring.
2-(3-oxo-2-piperazinyl)acetic acid: Similar structure but lacks the phenylpropyl group.
Uniqueness
3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate is unique due to the presence of both the phenylpropyl and piperazinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-phenylpropyl 2-(3-oxopiperazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(11-13-15(19)17-9-8-16-13)20-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPUDXLQJMWVOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)OCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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